![molecular formula C13H15ClN2O2 B1451868 2-氯-N-[4-(2-氧代吡咯烷-1-基)苯基]丙酰胺 CAS No. 1098347-65-9](/img/structure/B1451868.png)
2-氯-N-[4-(2-氧代吡咯烷-1-基)苯基]丙酰胺
描述
The compound “2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide” is a chemical with diverse applications in scientific research. Its IUPAC name is 2-chloro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15ClN2O2/c1-9(14)13(18)15-10-5-2-3-6-11(10)16-8-4-7-12(16)17/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,18) . This code provides a detailed description of the molecule’s structure.科学研究应用
Medicinal Chemistry: Pyrrolidine Derivatives as Therapeutic Agents
The pyrrolidine ring, a core structure in “2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide”, is widely utilized in medicinal chemistry due to its versatility and biological relevance . This compound can be used to design novel biologically active compounds with potential therapeutic applications. The presence of the pyrrolidine ring can enhance the stereochemistry of the molecule, contributing to its three-dimensional coverage and potentially improving its interaction with biological targets.
Antimicrobial Research: Targeting Resistant Strains
Compounds with a pyrrolidine structure have shown promise in antimicrobial research, particularly against resistant strains . The chloro and propanamide groups in the compound could be modified to increase its antibacterial activity, making it a valuable scaffold for developing new antibiotics.
Drug Design: Enhancing Pharmacokinetic Properties
The saturated nature of the pyrrolidine ring in this compound allows for efficient exploration of pharmacophore space due to sp3-hybridization . This characteristic is crucial in drug design, where the modification of physicochemical parameters can lead to improved ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for drug candidates.
Bioactive Molecule Synthesis: Structure-Activity Relationship (SAR)
The compound’s structure provides a platform for SAR investigation, where different substituents can be explored for their effects on biological activity . This is particularly useful in synthesizing bioactive molecules with target selectivity, where the orientation of substituents can lead to different biological profiles.
Chemical Synthesis: Functionalization of Pyrrolidine Rings
The compound serves as a precursor for the functionalization of preformed pyrrolidine rings . This process is significant in chemical synthesis, where derivatives of proline, a pyrrolidine-containing amino acid, can be obtained and used in various synthetic applications.
Analytical Standards: Reference Compounds in Chromatography
“2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide” can be used as a reference standard in chromatographic analyses to determine the presence of similar structures in complex mixtures . This application is essential in quality control and research settings where precise measurements are required.
Pharmacology: Investigating Stereogenicity and Biological Profiles
The stereogenicity of the pyrrolidine ring in this compound allows researchers to study how different stereoisomers and spatial orientations of substituents can influence the biological profile of drug candidates . This aspect is crucial in pharmacology, where enantioselective binding to proteins can lead to different therapeutic outcomes.
Antioxidative Research: Potential in Oxidative Stress Mitigation
Compounds with pyrrolidine structures have been implicated in antioxidative research, suggesting a role in combating oxidative stress . The specific substituents in “2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide” could be optimized to enhance this property, contributing to the development of novel antioxidants.
安全和危害
The compound has several hazard statements: H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.
属性
IUPAC Name |
2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-9(14)13(18)15-10-4-6-11(7-5-10)16-8-2-3-12(16)17/h4-7,9H,2-3,8H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSPGFDAPLUYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2CCCC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



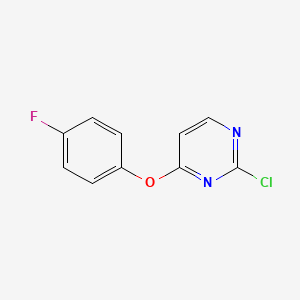
![6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1451787.png)

![2-[3-(cyclohex-1-en-1-yl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1451790.png)
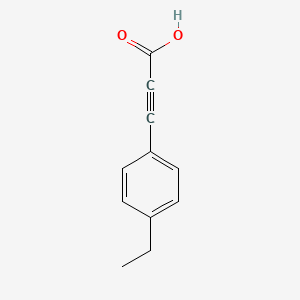
![[2-(2-Methylimidazol-1-yl)phenyl]methanol](/img/structure/B1451792.png)
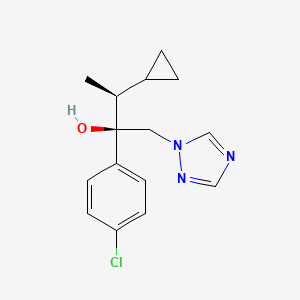
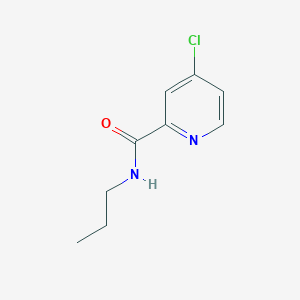
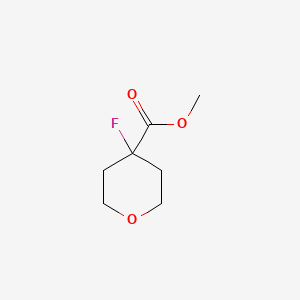

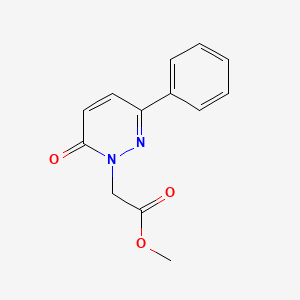
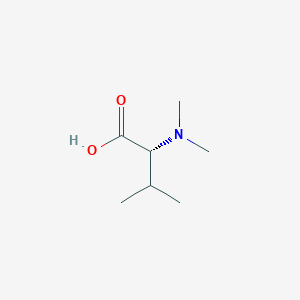

![[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid](/img/structure/B1451808.png)